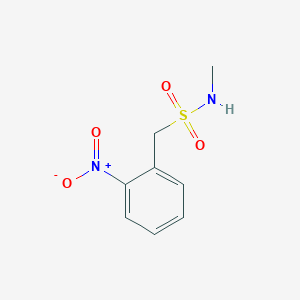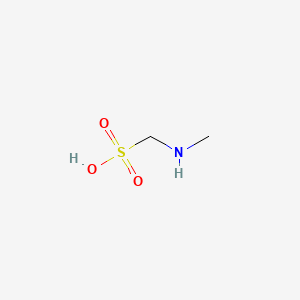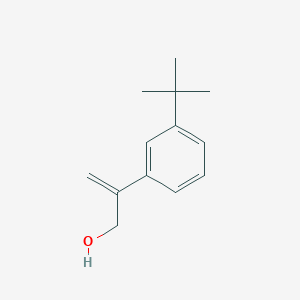
2-(3-Tert-butylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Tert-butylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)prop-2-en-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: Formation of 2-(3-tert-butylphenyl)propan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-Tert-butylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)-2-methylpropan-1-ol
- 3-(2-tert-Butylphenyl)prop-2-en-1-ol
- trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
Uniqueness
2-(3-Tert-butylphenyl)prop-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8,14H,1,9H2,2-4H3 |
InChI Key |
NEZKGIRGQFYGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


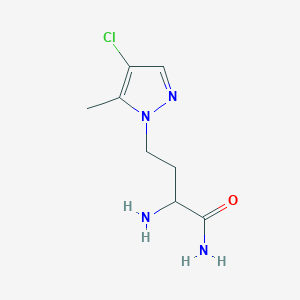
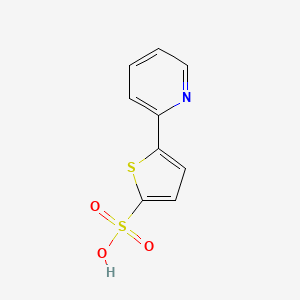
![2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B13477080.png)
![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
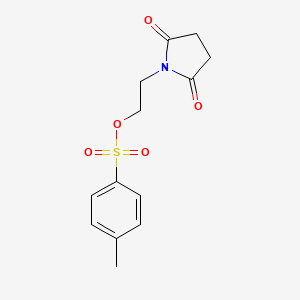
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
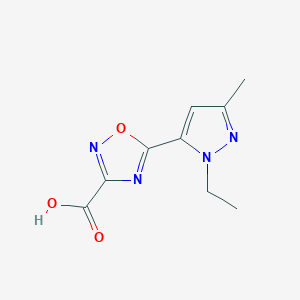
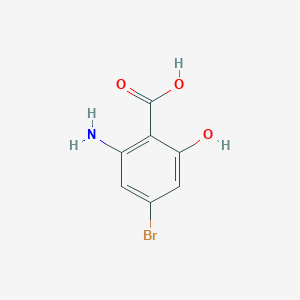
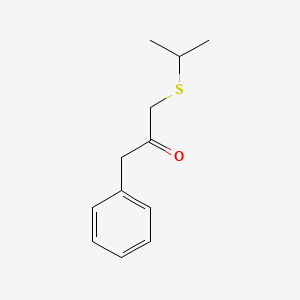
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
